(5-Cyclopropyl-3-isoxazolyl)methanol
Overview
Description
“(5-Cyclopropyl-3-isoxazolyl)methanol” is a compound with the empirical formula C7H9NO2 and a molecular weight of 139.15 . It’s a useful research chemical .
Molecular Structure Analysis
The molecular structure of “(5-Cyclopropyl-3-isoxazolyl)methanol” can be represented by the SMILES stringOCC1=NOC(C2CC2)=C1
. Physical And Chemical Properties Analysis
“(5-Cyclopropyl-3-isoxazolyl)methanol” is a liquid . Its InChI key isNUYRQGMZXHHVQB-UHFFFAOYSA-N
.
Scientific Research Applications
Exploration of Methanol as a Solvent and Reactant in Biomembrane Studies
Methanol is commonly used as a solubilizing agent to study transmembrane proteins and peptides in biological and synthetic membranes. Research by Nguyen et al. (2019) indicates methanol significantly impacts lipid dynamics, accelerating the transfer and flip-flop kinetics in phosphocholine vesicles. This highlights methanol's role in affecting bilayer composition and lipid scrambling, crucial for cell survival and protein reconstitution in biomembrane studies Nguyen et al., 2019.
Methanol in Biological Conversion to Chemicals
Methanol serves as an attractive substrate for the biological production of chemicals and fuels. Whitaker et al. (2017) engineered E. coli to utilize methanol, demonstrating the conversion of methanol into biomass components and specialty chemicals like naringenin, showcasing methanol's potential in metabolic engineering and renewable resource utilization Whitaker et al., 2017.
Methanol in Organic Synthesis and Energy Technologies
Sarki et al. (2021) explored methanol's use as both a C1 synthon and hydrogen source in organic synthesis, highlighting its application in N-methylation of amines and transfer hydrogenation of nitroarenes. This research underscores methanol's versatility in catalyzing reactions that produce pharmaceutical agents and other chemicals, reflecting its central importance in chemical synthesis and energy technologies Sarki et al., 2021.
Methanol Utilization in Methylotrophic Bacteria for Bioprocesses
Schrader et al. (2009) review the potential of methylotrophic bacteria in utilizing methanol as an alternative carbon source for developing bioprocesses. This highlights methanol's role in enabling economically competitive bioprocesses based on renewable resources, illustrating the advancements in genetic engineering and metabolic understanding of methylotrophs Schrader et al., 2009.
Safety And Hazards
Future Directions
The future directions for “(5-Cyclopropyl-3-isoxazolyl)methanol” and similar compounds lie in the development of new eco-friendly synthetic strategies . This includes the exploration of metal-free synthetic routes for the synthesis of isoxazoles, which could potentially have significant biological interests .
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3,5,9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYRQGMZXHHVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651015 | |
Record name | (5-Cyclopropyl-1,2-oxazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)methanol | |
CAS RN |
1060817-48-2 | |
Record name | (5-Cyclopropyl-1,2-oxazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1060817-48-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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